molecular formula C21H30O3 B14223495 14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one CAS No. 828263-14-5

14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one

Cat. No.: B14223495
CAS No.: 828263-14-5
M. Wt: 330.5 g/mol
InChI Key: XSCQBXUNBGFDEK-UHFFFAOYSA-N
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Description

14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one is a chemical compound known for its unique structure, which includes a benzodioxole ring fused to a tetradecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one typically involves the reaction of 1,3-benzodioxole with a tetradecene derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzodioxole ring is introduced to the tetradecene chain through a series of steps involving halogenation and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The tetradecene chain may also play a role in modulating the compound’s overall activity and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one is unique due to its long tetradecene chain, which imparts distinct physical and chemical properties compared to other benzodioxole derivatives.

Properties

CAS No.

828263-14-5

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

14-(1,3-benzodioxol-5-yl)tetradec-13-en-2-one

InChI

InChI=1S/C21H30O3/c1-18(22)12-10-8-6-4-2-3-5-7-9-11-13-19-14-15-20-21(16-19)24-17-23-20/h11,13-16H,2-10,12,17H2,1H3

InChI Key

XSCQBXUNBGFDEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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